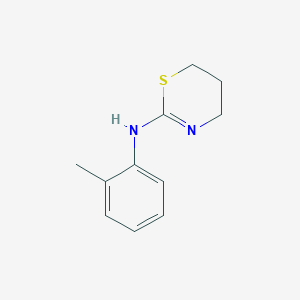

N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-9-5-2-3-6-10(9)13-11-12-7-4-8-14-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNDSUYBSCAHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368379 | |

| Record name | N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27779-14-2 | |

| Record name | N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylamine with a thioamide precursor in the presence of a cyclizing agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is utilized as a building block in synthetic chemistry. Its thiazine ring structure allows for various chemical transformations such as oxidation, reduction, and substitution reactions. These reactions can yield derivatives with diverse properties useful for further research and development .

Biology

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Properties:

Studies have shown that this compound has notable antimicrobial efficacy against various pathogens. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Anticancer Activity:

In vitro studies suggest that this compound can induce apoptosis in cancer cells. Research focused on human colon adenocarcinoma cells revealed that treatment with the compound led to cell cycle arrest at the G1 phase and inhibited cell proliferation at concentrations ranging from 10 to 100 µM .

Neuroprotective Effects:

Some derivatives have shown potential neuroprotective properties by blocking calcium ion uptake in neuronal cells, indicating possible applications in treating neurodegenerative diseases .

Medicine

The unique structural features of this compound make it a candidate for therapeutic development. Its interactions with specific molecular targets could lead to the modulation of enzyme activity or receptor function, presenting opportunities for novel drug formulations .

Industry

In industrial applications, this compound is explored for its utility in the development of new materials and chemical processes. Its role as a versatile small molecule scaffold allows for the creation of innovative compounds with tailored properties for various applications .

Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several thiazine derivatives including this compound. The results indicated significant activity against common bacterial strains with MIC values demonstrating superior potency compared to traditional antibiotics .

Anticancer Activity

Another investigation focused on the compound's effects on different cancer cell lines. It was found to effectively inhibit proliferation and induce apoptosis through specific cellular pathways. Flow cytometry analysis confirmed G1 phase cell cycle arrest in treated cells .

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs of N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, highlighting substituent effects:

Key Observations:

- Electron-Withdrawing Groups : Halogenated analogs (e.g., 2-chlorophenyl, 2,4-difluorophenyl) exhibit increased molecular weight and polarity, which may improve binding to hydrophobic enzyme pockets (e.g., BACE1 inhibitors in ).

- Solubility : Xylazine’s solubility in organic solvents (e.g., dichloromethane) is attributed to its lipophilic 2,6-dimethylphenyl group . The target compound’s 2-methylphenyl substitution may slightly improve aqueous solubility compared to xylazine.

Enzyme Inhibition:

- BACE1 Inhibitors : Analogs like (4S)-4-(2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine () demonstrate inhibitory activity against β-secretase (BACE1), a target in Alzheimer’s disease. Fluorine atoms enhance electronegativity, improving enzyme active-site interactions .

- Synthetic Routes : Derivatives in (e.g., 6a, 6c, 6e) utilize HCl or trifluoroacetic acid (TFA) for deprotection, suggesting the target compound could be synthesized via similar methods.

Pharmacological Effects:

- α2-Adrenergic Agonism : Xylazine’s 2,6-dimethylphenyl group is critical for α2 receptor binding. The target compound’s single methyl group may reduce agonist potency but alter selectivity toward other CNS targets .

- Abuse Potential: Xylazine’s misuse in criminal activities () highlights the need for structural modifications to mitigate abuse liability in future analogs.

Biological Activity

Overview

N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound known for its diverse biological activities. The compound features a thiazine ring and has been the subject of research due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on recent studies.

The synthesis of this compound typically involves the cyclization of 2-methylphenylamine with thioamide precursors under controlled conditions. Common solvents used include ethanol and toluene, and the process can be optimized for industrial production to enhance yield and purity .

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 27779-14-2 |

| Molecular Formula | C11H14N2S |

| Molecular Weight | 210.31 g/mol |

Antimicrobial Properties

Research indicates that compounds within the thiazine class exhibit significant antimicrobial activity. For instance, studies have shown that various thiazine derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes . The mechanism often involves interference with cell wall synthesis or function.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of apoptosis-related proteins . The compound's effectiveness varies across different cancer cell lines, indicating a need for further exploration into its specificity and mechanisms.

Neuroprotective Effects

Some derivatives of thiazines have demonstrated neuroprotective properties by blocking glutamate-induced calcium ion uptake in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluating various thiazine derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .

- Anticancer Activity : Investigations into the compound's effects on human colon adenocarcinoma cells revealed that it inhibited cell proliferation at concentrations ranging from 10 to 100 µM. Flow cytometry analysis indicated that treatment led to G1 phase cell cycle arrest .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, resulting in various biological responses including apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

This compound shares structural similarities with other thiazine derivatives but is unique due to its specific combination of substituents which confer distinct biological properties. Other related compounds have shown varying degrees of efficacy against similar biological targets but often lack the breadth of activity demonstrated by this compound .

Q & A

Basic: What synthetic routes are available for N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, and how is its structural integrity validated?

The compound can be synthesized via solvolysis of dihydrothiazinamine precursors under controlled conditions with aliphatic amines, as demonstrated in analogous thiazin-2-amine derivatives . Post-synthesis, structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm bonding patterns, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (MS) to verify molecular weight . For crystalline forms, X-ray diffraction may resolve stereochemical details.

Basic: What is the adrenoceptor subtype selectivity profile of this compound, and how is it determined experimentally?

While direct data on the 2-methylphenyl variant is limited, related α₂-adrenoceptor agonists (e.g., Xylazine, a 2,6-dimethylphenyl analog) exhibit subtype-specific binding. Radioligand competitive binding assays using transfected cell lines expressing human α₂A, α₂B, α₂C, or α₂D receptors can quantify Ki values. For example, Xylazine shows IC₅₀ = 68.2 nM for α₂-adrenoceptors, with Ki values ranging from 1200–1570 nM across subtypes . The 2-methyl substitution may alter steric hindrance, necessitating comparative studies with adjusted receptor models.

Advanced: How can researchers resolve contradictions in reported pharmacological effects (e.g., sedation vs. analgesia) across studies?

Discrepancies often arise from variations in experimental models (e.g., species-specific receptor expression) or administration routes (intraperitoneal vs. intravenous). To address this:

- Standardize dosing protocols (e.g., mg/kg body weight) and use pharmacokinetic modeling to correlate plasma concentrations with effects .

- Employ knockout rodent models to isolate receptor subtype contributions .

- Validate findings with complementary assays (e.g., tail-flick test for analgesia, rotarod for motor coordination) .

Advanced: What metabolic pathways are predicted for this compound, and how are its metabolites characterized?

Based on structurally related compounds like Xylazine, primary metabolism likely involves hepatic cytochrome P450-mediated hydroxylation at the phenyl or thiazinane ring, followed by glucuronidation . Metabolites can be identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to fragment ions. Comparative studies with deuterated analogs or in vitro liver microsomes can confirm metabolic stability and pathways .

Advanced: What experimental design considerations are critical for evaluating anesthetic efficacy without confounding muscle relaxation effects?

- Use dose-response curves to distinguish sedative (e.g., loss-of-righting reflex) vs. muscle relaxant (e.g., grip strength assay) effects .

- Pair with electromyography (EMG) to monitor neuromuscular activity in vivo.

- Avoid co-administering agents like ketamine, which lack intrinsic muscle relaxation, to isolate the compound’s effects .

Advanced: What methodologies assess potential neurotoxicity or cardiotoxicity in preclinical models?

- In vitro neurotoxicity : Measure mitochondrial membrane potential (JC-1 staining) and reactive oxygen species (ROS) in neuronal cell lines (e.g., SH-SY5Y) .

- Cardiotoxicity : Use Langendorff-perfused heart models to monitor arrhythmia risk or patch-clamp assays for hERG channel inhibition .

- In vivo safety : Conduct repeated-dose studies in rodents with histopathological analysis of heart, brain, and liver tissues .

Basic: How does solubility in aqueous and organic solvents influence formulation for in vivo studies?

The compound’s hydrochloride salt (if synthesized) enhances water solubility, as seen in Xylazine HCl (soluble to 100 mM) . For non-polar solvents, solubility can be tested via shake-flask method with HPLC quantification. Stability studies (e.g., 24-hour exposure to PBS or DMSO at 37°C) ensure formulation integrity .

Advanced: How can cross-reactivity with structurally similar compounds be minimized in analytical detection?

- Chromatographic separation : Optimize reverse-phase HPLC gradients to resolve retention times of analogs (e.g., 2-methyl vs. 2,6-dimethyl derivatives) .

- High-resolution MS : Use quadrupole time-of-flight (Q-TOF) MS to distinguish isotopes and adducts.

- Immunoassay specificity : If antibodies are developed, validate against a panel of thiazin-2-amine derivatives to exclude cross-reactivity .

Notes on Evidence Utilization

- Structural analogs (e.g., Xylazine) provide methodological frameworks but require validation for the 2-methylphenyl variant.

- Key techniques (HPLC, MS, receptor binding assays) are consistently cited across evidence, ensuring reproducibility .

- Toxicity and metabolic data are extrapolated from related compounds, highlighting the need for targeted studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.